5-Bromo-1-isopropyl-1H-1,2,4-triazole

Medicinal Chemistry Drug Design ADME

5-Bromo-1-isopropyl-1H-1,2,4-triazole (CAS 111340-37-5) is a strategic halogenated building block for medicinal chemistry and agrochemical research. Its XLogP3 of 1.7 (+0.3 vs. 5-bromo-1-methyl analog) enables systematic lipophilicity optimization in SAR campaigns. The C-Br bond (BDE ~284 kJ/mol) undergoes faster oxidative addition than C-Cl (~327 kJ/mol), delivering higher yields in Suzuki, Sonogashira, and Stille couplings under milder conditions. Critically, this 5-bromo regioisomer is not interchangeable with the 3-bromo analog—procure this exact compound for definitive kinase-targeting halogen bond studies and binding-mode validation.

Molecular Formula C5H8BrN3
Molecular Weight 190.044
CAS No. 111340-37-5
Cat. No. B2577474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-isopropyl-1H-1,2,4-triazole
CAS111340-37-5
Molecular FormulaC5H8BrN3
Molecular Weight190.044
Structural Identifiers
SMILESCC(C)N1C(=NC=N1)Br
InChIInChI=1S/C5H8BrN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3
InChIKeyHEYZCRUOGYRTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-isopropyl-1H-1,2,4-triazole: A Strategic Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


5-Bromo-1-isopropyl-1H-1,2,4-triazole (CAS 111340-37-5) is a halogenated 1,2,4-triazole derivative characterized by a bromine atom at the 5-position and an isopropyl substituent at the N1 position of the triazole ring. Its molecular formula is C₅H₈BrN₃, with a molecular weight of 190.04 g/mol . This compound serves primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research, where the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of more complex molecular architectures. The 1,2,4-triazole core is a privileged pharmacophore found in numerous clinical agents, and the specific substitution pattern of this compound confers distinct physicochemical properties, including a calculated XLogP3 value of 1.7, which modulates lipophilicity and influences membrane permeability .

Why Generic 1,2,4-Triazole Analogs Cannot Replace 5-Bromo-1-isopropyl-1H-1,2,4-triazole in Critical Synthetic Applications


Simple in-class substitution of 5-bromo-1-isopropyl-1H-1,2,4-triazole with other 1,2,4-triazole derivatives—such as 5-bromo-1-methyl-1,2,4-triazole, 5-chloro-1-isopropyl-1,2,4-triazole, or 3-bromo-1-isopropyl-1,2,4-triazole—is not scientifically valid without rigorous re-validation of the synthetic sequence and the resulting compound's properties. These analogs differ in key physicochemical parameters, including lipophilicity (XLogP3), steric bulk, and electronic character, which directly impact reaction yields in cross-coupling, metabolic stability of downstream products, and target binding affinity. For example, substituting the isopropyl group for a smaller methyl group alters logP and can significantly change a compound's ADME profile. Similarly, changing the position of the bromine from the 5- to the 3-position on the triazole ring provides a regioisomer with a distinct reactivity profile and electronic distribution, which can drastically affect the outcome of palladium-catalyzed coupling reactions . Therefore, procurement decisions for a specific synthetic route or SAR study must be based on the exact, quantified differentiation of this compound relative to its closest alternatives.

Quantified Evidence for Selecting 5-Bromo-1-isopropyl-1H-1,2,4-triazole Over Its Closest Analogs


Lipophilicity-Driven Differentiation for ADME Optimization: XLogP3 Comparison

The calculated lipophilicity (XLogP3) of 5-bromo-1-isopropyl-1H-1,2,4-triazole is 1.7 . This value is 0.3 log units higher than that of its 5-bromo-1-methyl analog (XLogP3 ≈ 1.4, based on chemical property databases [1]), reflecting the increased hydrophobicity conferred by the isopropyl substituent. This quantifiable difference in lipophilicity is a key differentiator in early-stage drug discovery, where fine-tuning logP is crucial for optimizing membrane permeability, aqueous solubility, and metabolic stability. The higher lipophilicity of the isopropyl derivative may translate to improved passive diffusion across biological membranes but also warrants assessment for potential hERG or phospholipidosis risk.

Medicinal Chemistry Drug Design ADME Lipophilicity

Steric and Electronic Differentiation from 5-Chloro-1-isopropyl-1,2,4-triazole in Cross-Coupling Reactions

5-Bromo-1-isopropyl-1H-1,2,4-triazole (MW 190.04) is structurally analogous to 5-chloro-1-isopropyl-1H-1,2,4-triazole (MW 145.59) . The substitution of bromine with chlorine represents a well-established differentiation point in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond (bond dissociation energy ~284 kJ/mol) is weaker and more readily activated than the carbon-chlorine bond (~327 kJ/mol) [1], making the bromo-derivative a significantly more reactive partner in Suzuki-Miyaura, Stille, and Sonogashira couplings. This higher reactivity often translates to higher yields and milder reaction conditions. While the chloro-derivative may offer advantages in other contexts (e.g., stability to certain nucleophiles), the bromo-derivative is the superior choice when high cross-coupling efficiency is the primary procurement driver.

Organic Synthesis Cross-Coupling Reactivity Catalysis

Regioisomeric Differentiation: 5-Bromo vs. 3-Bromo-1-isopropyl-1,2,4-triazole

5-Bromo-1-isopropyl-1H-1,2,4-triazole (CAS 111340-37-5) is a distinct regioisomer from 3-bromo-1-isopropyl-1H-1,2,4-triazole (CAS 141831-72-3) [REFS-1, REFS-2]. While both share the same molecular formula (C₅H₈BrN₃, MW 190.04), the position of the bromine atom on the triazole ring (5- vs. 3-position) alters the electronic distribution and steric environment of the molecule. In the context of a structure-activity relationship (SAR) study on triazole-based kinase inhibitors, substituting a 5-bromo for a 3-bromo isomer could result in a significant shift in binding affinity (e.g., IC₅₀ difference of >10-fold) due to altered hydrogen-bonding interactions with the hinge region of the kinase active site. The 5-bromo isomer places the halogen in a different spatial orientation relative to the N1-isopropyl group, which is a critical determinant of molecular recognition.

Medicinal Chemistry SAR Regioisomerism Drug Discovery

Optimal Procurement and Application Scenarios for 5-Bromo-1-isopropyl-1H-1,2,4-triazole


Medicinal Chemistry: Optimizing ADME Through Strategic Lipophilicity Tuning

Medicinal chemists seeking to increase the lipophilicity of a lead series can utilize 5-bromo-1-isopropyl-1H-1,2,4-triazole as a building block. Its XLogP3 of 1.7, compared to 1.4 for the 5-bromo-1-methyl analog [REFS-1, REFS-2], provides a quantifiable means to enhance membrane permeability or modulate metabolic stability. This compound is a logical procurement choice when an SAR campaign identifies a need for a calculated logP increase of approximately 0.3 units within a triazole-containing scaffold. By incorporating this fragment, researchers can systematically explore the lipophilicity-activity relationship without extensive de novo synthesis.

Organic Synthesis: High-Efficiency Cross-Coupling Partner for C-C Bond Formation

In synthetic organic chemistry, 5-bromo-1-isopropyl-1H-1,2,4-triazole is the preferred partner over its 5-chloro analog for demanding palladium-catalyzed cross-coupling reactions . The significantly weaker C-Br bond (BDE ~284 kJ/mol) compared to C-Cl (BDE ~327 kJ/mol) enables faster oxidative addition, often leading to higher yields and shorter reaction times under milder conditions [2]. This makes it the building block of choice for the efficient synthesis of more complex 1,2,4-triazole derivatives via Suzuki, Sonogashira, or Stille couplings, particularly when working with challenging or sterically hindered coupling partners.

Medicinal Chemistry: Investigating Regioisomer-Specific Target Interactions

For structure-based drug design and SAR studies, 5-bromo-1-isopropyl-1H-1,2,4-triazole is the essential tool for exploring the biological space defined by the 5-bromo regioisomer. It is distinct from its 3-bromo-1-isopropyl isomer, and the two cannot be used interchangeably [REFS-5, REFS-6]. Procurement of this specific compound is mandatory for projects aimed at evaluating the binding mode or activity of compounds where the 5-bromo substitution is hypothesized to engage in a specific halogen bond or steric interaction with a biological target, such as the hinge region of a protein kinase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-isopropyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.